N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C17H16FNO2 and a molecular weight of 285.318. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a phenoxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide typically involves the reaction of 3-fluoro-4-phenoxybenzaldehyde with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluoro and phenoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzymatic activities and cellular signaling pathways.
Comparison with Similar Compounds
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[1-(3-Fluoro-4-phenyl)ethyl]prop-2-enamide: Lacks the phenoxy group, which may result in different chemical and biological properties.
N-[1-(3-Chloro-4-phenoxyphenyl)ethyl]prop-2-enamide: The presence of a chloro group instead of a fluoro group can lead to variations in reactivity and biological activity.
N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-ynamide: The presence of an alkyne group instead of an alkene group can significantly alter its chemical behavior and applications.
This compound stands out due to its unique combination of fluoro and phenoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-3-17(20)19-12(2)13-9-10-16(15(18)11-13)21-14-7-5-4-6-8-14/h3-12H,1H2,2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJANZPNDTHYCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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